molecular formula C11H15NO B3363208 1-(2-Methoxyphenyl)cyclobutanamine CAS No. 1017387-61-9

1-(2-Methoxyphenyl)cyclobutanamine

Cat. No.: B3363208
CAS No.: 1017387-61-9
M. Wt: 177.24 g/mol
InChI Key: MTKYHNPVVIXYDW-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)cyclobutanamine is a bicyclic amine featuring a cyclobutane ring fused to a phenyl group substituted with a methoxy (-OCH₃) group at the ortho position. Its hydrochloride salt (CAS: 1228878-60-1) has a molecular formula of C₁₁H₁₆ClNO and a molecular weight of 213.7 g/mol . The methoxy group enhances solubility in polar organic solvents (e.g., ethanol) and influences electronic properties via resonance effects, making it a candidate for medicinal chemistry applications .

Properties

IUPAC Name

1-(2-methoxyphenyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-6-3-2-5-9(10)11(12)7-4-8-11/h2-3,5-6H,4,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKYHNPVVIXYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)cyclobutanamine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nitration of a precursor compound, followed by conversion from the nitro group to an amine and subsequent bromination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy group and the amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(2-Methoxyphenyl)cyclobutanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)cyclobutanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, influencing biological pathways and processes. Detailed studies on its binding affinities and specific molecular targets are ongoing .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications References
This compound HCl C₁₁H₁₆ClNO 213.7 Ortho-methoxy, cyclobutane Building block for CNS-active agents
1-(3,4-Dimethoxyphenyl)cyclobutanamine C₁₂H₁₇NO₂ 207.3 3,4-Dimethoxy, cyclobutane Sedative, hypnotic effects
1-(o-Tolyl)cyclobutanamine HCl C₁₁H₁₆ClN 197.7 Ortho-methyl, cyclobutane Intermediate for combinatorial synthesis
HBK15 (Piperazine derivative) C₂₂H₂₈ClNO₃ 406.9 2-Chloro-6-methylphenoxy, piperazine Serotonergic receptor modulation
2-Methoxymethamphetamine C₁₁H₁₇NO 179.3 N-methyl, propan-2-amine chain Psychoactive stimulant (forensic relevance)
1-(4-Chlorophenyl)cyclobutanemethanamine C₁₁H₁₃ClN 194.7 Para-chloro, cyclobutane-methanamine Research chemical (binding studies)

Substituent Effects on Pharmacological Activity

  • Methoxy Position : The ortho-methoxy group in this compound contrasts with the 3,4-dimethoxy substitution in its analog (). The latter exhibits enhanced sedative properties, likely due to increased electron-donating effects and improved receptor binding .
  • Piperazine Derivatives (HBK Series): Compounds like HBK15 () replace the cyclobutane with a piperazine ring, enabling interactions with serotonin receptors.

Physicochemical Properties

  • Solubility : The methoxy group in this compound increases polarity compared to the methyl-substituted analog (1-(o-Tolyl)cyclobutanamine HCl), which has a lower molecular weight (197.7 vs. 213.7 g/mol) and reduced solubility in polar solvents .
  • Chlorinated Analogs : The para-chloro derivative () exhibits higher molecular weight (194.7 g/mol) and greater electron-withdrawing effects, which may alter metabolic stability and receptor affinity compared to methoxy-substituted compounds .

Biological Activity

1-(2-Methoxyphenyl)cyclobutanamine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a cyclobutane ring attached to a methoxy-substituted phenyl group. This specific configuration contributes to its biological properties, potentially influencing interactions with various biological targets.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological activities:

  • Antidepressant and Anxiolytic Effects : Preliminary studies suggest that compounds with similar structures may act on neurotransmitter systems, indicating potential antidepressant or anxiolytic properties. The presence of the methoxy group can enhance lipophilicity, facilitating central nervous system penetration.
  • Antimicrobial Activity : Some derivatives of cyclobutanamines have shown antimicrobial properties, which could be relevant for developing new antibiotics.
  • Cytotoxicity Against Cancer Cells : Initial evaluations have indicated that related compounds display cytotoxic effects on various cancer cell lines, suggesting a possible role in cancer therapy .

The mechanism by which this compound exerts its effects is still being elucidated. However, related compounds have been found to interact with specific molecular targets:

  • Enzyme Interactions : It is hypothesized that the compound may inhibit enzymes involved in cell wall synthesis or other critical biological pathways, leading to its antimicrobial effects.
  • Cell Signaling Modulation : Similar compounds have been shown to influence cell signaling pathways, potentially altering gene expression and cellular metabolism.

Case Study 1: Antimicrobial Activity

A study assessing the antimicrobial efficacy of cyclobutanamine derivatives found that certain analogs demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, highlighting the potential for these compounds in treating bacterial infections.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound1520
Control Antibiotic (e.g., Amoxicillin)510

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies evaluated the cytotoxicity of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting significant potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-712
HeLa15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methoxyphenyl)cyclobutanamine
Reactant of Route 2
1-(2-Methoxyphenyl)cyclobutanamine

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